1-(3,4-difluorophenyl)-1H-benzimidazole-5-carboxylic acid
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Overview
Description
1-(3,4-Difluorophenyl)-1H-benzimidazole-5-carboxylic acid is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group at the 5-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
1-(3,4-Difluorophenyl)-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for designing new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
Target of Action
A structurally similar compound, { [2- (1h-1,2,3-benzotriazol-1-yl)-2- (3,4-difluorophenyl)propane-1,3-diyl]bis [4,1-phenylene (difluoromethylene)]}bis (phosphonic acid), has been reported to target tyrosine-protein phosphatase non-receptor type 1 .
Biochemical Pathways
Given its potential interaction with tyrosine-protein phosphatase non-receptor type 1, it may influence pathways regulated by this enzyme .
Pharmacokinetics
The structurally similar compound mentioned earlier has been reported to have unknown absorption, distribution, metabolism, and elimination properties .
Result of Action
Based on its potential target, it may modulate the activity of tyrosine-protein phosphatase non-receptor type 1, which could have downstream effects on cellular signaling pathways .
Preparation Methods
The synthesis of 1-(3,4-difluorophenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method includes the reaction of 3,4-difluoroaniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to form the benzimidazole ring. The resulting product is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 5-position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzimidazole-5-carboxylic acid derivatives, while reduction can produce benzimidazole-5-carboxylate esters.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-1H-benzimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives such as:
1-(2,4-Difluorophenyl)-1H-benzimidazole-5-carboxylic acid: Similar structure but with different fluorine substitution pattern, affecting its chemical reactivity and biological activity.
1-(3,4-Dichlorophenyl)-1H-benzimidazole-5-carboxylic acid:
1-(3,4-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid: Methyl groups instead of fluorine, resulting in altered steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O2/c15-10-3-2-9(6-11(10)16)18-7-17-12-5-8(14(19)20)1-4-13(12)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIZLNKZYFQNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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